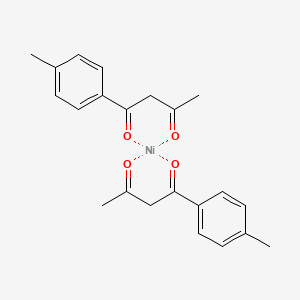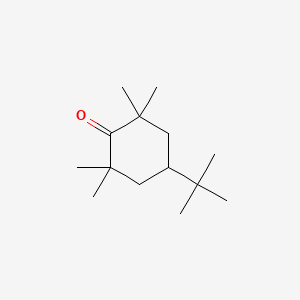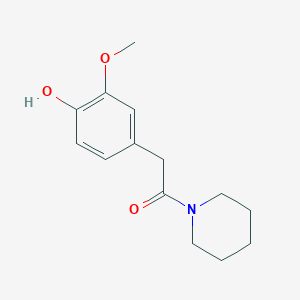![molecular formula C16H13NO2S B14649525 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- CAS No. 52096-57-8](/img/structure/B14649525.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- is a compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- can be achieved through various methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by nitrogen gas release and tautomerization of intermediate imino esters . Another method includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium (III) catalysis, followed by dechlorination and dephosphonation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
化学反応の分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted isoindole derivatives.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or proteins by binding to their active sites, thereby modulating their activity. For example, it has been identified as a potent inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes . The inhibition of CK2 can lead to the disruption of signaling pathways and cellular functions, which may contribute to its therapeutic effects.
類似化合物との比較
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound shares the isoindole core but differs in its substituents.
1H-Indole, 2,3-dihydro-: Another related compound with a similar heterocyclic structure but lacking the phenylmethylthio group.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the phenylmethylthio group enhances its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
52096-57-8 |
|---|---|
分子式 |
C16H13NO2S |
分子量 |
283.3 g/mol |
IUPAC名 |
2-(benzylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2S/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChIキー |
BNOTYEBOQZDNNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)




![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)




![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
